molecular formula C12H8N4O2 B8706251 4-(3-Nitrophenyl)-1H-pyrrolo[2,3-d]pyrimidine

4-(3-Nitrophenyl)-1H-pyrrolo[2,3-d]pyrimidine

Cat. No. B8706251
M. Wt: 240.22 g/mol
InChI Key: JOKLPCIZZTWMTG-UHFFFAOYSA-N
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Patent
US08993756B2

Procedure details

A mixture of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (10 g, 65 mmol), 3-nitrophenylboronic acid (17.4 g, 104 mmol), Pd(dppf)Cl2—CH2Cl2 (2.13 g, 2.60 mmol), and 2 M sodium carbonate (81.5 mL, 163 mmol) in DMF (217 mL) was degassed for 10 minutes and then heated at 115° C. for 1 hour. After the reaction mixture was cooled to room temperature, water (700 mL) and sorbitol (20 g) were added which led to the precipitation of the desired product. After 30 minutes of stirring, the precipitate was filtered to give the crude product which was then slurried from EtOAc (100 mL) and hexanes (150 mL) for 30 minutes. Filtration of the precipitate gave 4-(3-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine. LRMS (ESI) calc'd for C12H9N4O2 [M+H]+: 241, found 241.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
81.5 mL
Type
reactant
Reaction Step One
Name
Quantity
217 mL
Type
solvent
Reaction Step One
Quantity
2.13 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]2[CH:10]=[CH:9][NH:8][C:4]=2[N:5]=[CH:6][N:7]=1.[N+:11]([C:14]1[CH:15]=[C:16](B(O)O)[CH:17]=[CH:18][CH:19]=1)([O-:13])=[O:12].C(=O)([O-])[O-].[Na+].[Na+].CCOC(C)=O>CN(C=O)C.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl>[N+:11]([C:14]1[CH:19]=[C:18]([C:2]2[C:3]3[CH:10]=[CH:9][NH:8][C:4]=3[N:5]=[CH:6][N:7]=2)[CH:17]=[CH:16][CH:15]=1)([O-:13])=[O:12] |f:2.3.4,7.8.9.10.11|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C2=C(N=CN1)NC=C2
Name
Quantity
17.4 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)B(O)O
Name
Quantity
81.5 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
217 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
2.13 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CCOC(=O)C
Name
hexanes
Quantity
150 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
After 30 minutes of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
water (700 mL) and sorbitol (20 g) were added which
CUSTOM
Type
CUSTOM
Details
led to the precipitation of the desired product
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
CUSTOM
Type
CUSTOM
Details
to give the crude product which
FILTRATION
Type
FILTRATION
Details
Filtration of the precipitate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C=1C2=C(N=CN1)NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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